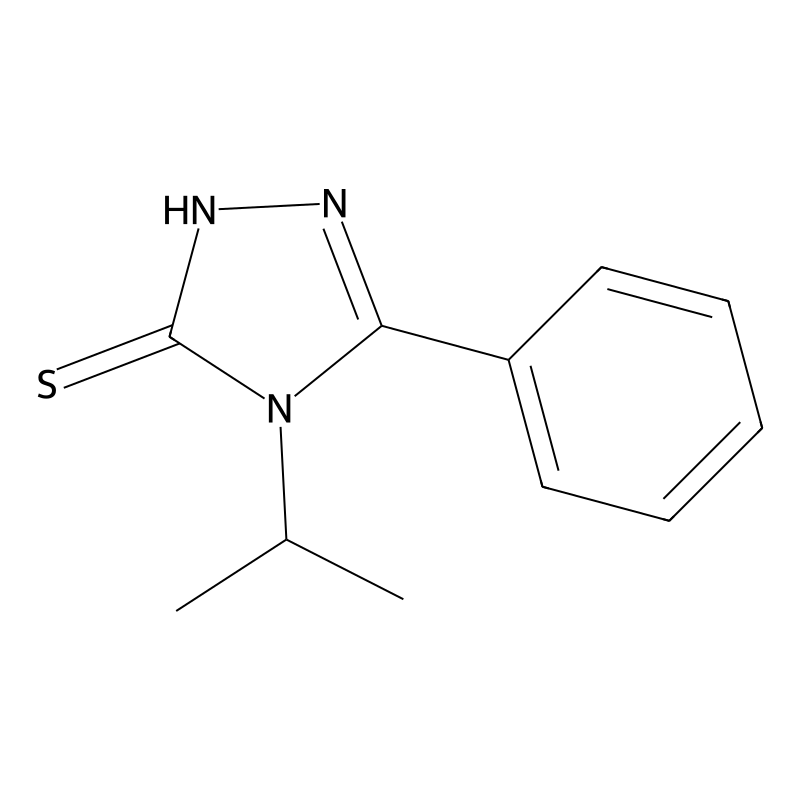

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring containing sulfur and isopropyl and phenyl substituents. The molecular formula is , and it features a unique thiol functional group at the 3-position of the triazole ring. This compound is part of a broader class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Availability and characterization:

There is limited information currently available on the specific scientific research applications of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol. While some commercial suppliers offer the compound [, , ], there is no scientific literature readily available detailing its use in published research.

The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves reactions that introduce the isopropyl and phenyl groups onto the triazole framework. A common method for its formation includes the reaction of 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide with sodium hydroxide under reflux conditions . The reaction yields the desired compound after purification steps involving filtration and recrystallization.

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their biological properties. Specifically, 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown promising antimicrobial activity against various bacterial strains. It has been noted for its potential to inhibit metallo-beta-lactamases, which are enzymes responsible for antibiotic resistance in certain bacteria . These properties make it a candidate for further development in the field of antibiotics.

The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be accomplished through several methods:

- Reflux Method: As mentioned earlier, a common synthesis involves refluxing a hydrazine derivative with sodium hydroxide to form the triazole ring.

- Condensation Reactions: Other methods may include condensation reactions between various substituted aromatic compounds and thioamide derivatives to construct the triazole framework .

- Optimized Synthesis: Recent studies have focused on optimizing these reactions to enhance yield and purity using advanced techniques like microwave-assisted synthesis or solvent-free conditions .

The applications of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol are primarily in medicinal chemistry due to its biological activity. It has potential uses in:

- Antimicrobial Agents: Its ability to inhibit resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Pharmaceutical Research: Ongoing studies aim to explore its efficacy as an inhibitor of enzymes related to drug resistance.

Studies on the interactions of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol with biological targets have revealed its mechanism of action as an inhibitor of metallo-beta-lactamases. The thiol group plays a crucial role in coordinating with zinc ions in the active site of these enzymes, enhancing its inhibitory potency . Molecular modeling and crystallography techniques have been employed to elucidate these interactions further.

Several compounds share structural similarities with 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-1H-1,2,4-triazole-3-thiol | Contains amino group instead of isopropyl | Known for its anti-inflammatory properties |

| 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | Contains trifluoromethyl substituent | Exhibits potent antifungal activity |

| 5-Methylthio-1H-1,2,4-triazole | Contains methylthio group | Demonstrates significant herbicidal properties |

Each of these compounds exhibits unique biological activities and properties that differentiate them from 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol while sharing the core triazole structure.